Benzyl N-(2-aminoethyl)carbamate hydrochloride

Catalog No.
S764014
CAS No.
18807-71-1
M.F
C10H15ClN2O2
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(2-aminoethyl)carbamate hydrochloride

CAS Number

18807-71-1

Product Name

Benzyl N-(2-aminoethyl)carbamate hydrochloride

IUPAC Name

benzyl N-(2-aminoethyl)carbamate;hydrochloride

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H

InChI Key

QMLKQXIAPAAIEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl

The exact mass of the compound Benzyl N-(2-aminoethyl)carbamate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS: 18807-71-1) is a selectively protected bifunctional building block used extensively in pharmaceutical and materials synthesis. It is a derivative of ethylenediamine where one primary amine is protected by a benzyloxycarbonyl (Cbz) group, and the other is available as a hydrochloride salt. This specific combination provides a stable, crystalline solid that is easier to handle than its free-base counterpart and offers a distinct advantage in multi-step syntheses requiring orthogonal deprotection strategies. Its primary procurement value lies in its role as a precisely mono-protected linker, enabling sequential chemical modifications critical for constructing complex molecules.

Substituting Benzyl N-(2-aminoethyl)carbamate hydrochloride with seemingly similar alternatives introduces significant process and outcome risks. Using the unprotected ethylenediamine leads to uncontrolled cross-linking and a mixture of products. The free base form, Benzyl N-(2-aminoethyl)carbamate, is often an oil, making accurate weighing for stoichiometry difficult and potentially compromising reaction reproducibility. Critically, substituting with an alternative protecting group, such as N-Boc-ethylenediamine, forces a change in deprotection chemistry from neutral hydrogenolysis to harsh acidic conditions. This is not a trivial swap, as it can destroy other acid-sensitive functional groups within a complex molecule, invalidating an entire synthetic strategy and making this specific Cbz-protected salt the only viable procurement choice for orthogonal routes.

Superior Handling and Purity: Crystalline Solid Form Factor

Benzyl N-(2-aminoethyl)carbamate hydrochloride is a white crystalline solid with a defined melting point of 169-172 °C. In contrast, its corresponding free base, Benzyl N-(2-aminoethyl)carbamate, is often handled as an oil or low-melting solid, which complicates accurate measurement and can lead to impurities. The solid, salt-form of the hydrochloride simplifies handling, enables precise weighing for stoichiometric control, and facilitates purification via recrystallization, ensuring high purity (>98% by HPLC is common) for reproducible downstream reactions.

Evidence DimensionPhysical Form and Melting Point
Target Compound DataCrystalline solid, M.P. 169-172 °C
Comparator Or BaselineFree base (Benzyl N-(2-aminoethyl)carbamate): Often an oil or low-melting solid
Quantified DifferenceQualitative but significant difference in physical state at room temperature, impacting handling.
ConditionsStandard laboratory conditions (20-25 °C)

The solid form factor directly improves process control and reproducibility, which is a key procurement consideration for both lab-scale and pilot-scale synthesis.

Enabling Orthogonal Synthesis: Chemical Selectivity Over Boc-Protected Analogs

The Cbz protecting group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is orthogonal to the tert-Butoxycarbonyl (Boc) group, which is removed by acid (e.g., TFA), and the Fmoc group, removed by base (e.g., piperidine). For example, a molecule containing both Cbz and Boc groups can have the Boc group removed with acid while the Cbz group remains intact. This chemical orthogonality is impossible with a comparator like N-Boc-ethylenediamine, making the Cbz-protected version essential for complex, multi-step syntheses where differential deprotection is required.

Evidence DimensionDeprotection Condition
Target Compound DataCleaved by neutral catalytic hydrogenolysis (H₂/Pd-C)
Comparator Or BaselineN-Boc-ethylenediamine: Cleaved by strong acid (e.g., TFA, HCl)
Quantified DifferenceFundamentally different chemical conditions (neutral/reductive vs. acidic), enabling selective removal.
ConditionsMulti-step organic synthesis, particularly in peptide and medicinal chemistry.

This allows for the design of complex synthetic routes that are not possible with other protected diamines, making it a non-negotiable precursor for specific molecular targets.

Precursor for High-Yield Synthesis of Opioid Ligands

N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is explicitly cited as a key reagent for synthesizing novel opioid ligands with mixed agonist/antagonist properties. In one documented procedure, the target compound was obtained in high yield (85%) starting from a related protected diamine, demonstrating its suitability and efficiency as a direct precursor in established, high-stakes synthetic routes where yield and purity are paramount. This established utility in a specific, high-value synthetic application provides a clear, procurement-justifiable role over more generic or unproven building blocks.

Evidence DimensionReaction Yield in a Specific Synthesis
Target Compound DataUsed to obtain a final product in 85% yield in a key synthetic step.
Comparator Or BaselineGeneric or alternative linkers not specified in the established synthesis.
Quantified DifferenceHigh (85%) demonstrated yield.
ConditionsSynthesis of N-benzyloxycarbonyl ethylenediamine hydrochloride from a Boc-protected precursor using HCl/EtOAc in methanol.

For researchers and manufacturers producing specific classes of pharmaceuticals, using the exact, documented precursor minimizes process variation and maximizes yield, reducing the risk associated with unvalidated substitutes.

Multi-Step Synthesis Requiring Orthogonal Protection Schemes

This compound is the right choice when synthesizing complex molecules that contain acid-sensitive groups (e.g., Boc-protected amines, t-butyl esters). The Cbz group can be selectively removed via hydrogenolysis without affecting these other groups, a critical capability in medicinal chemistry and total synthesis.

Precursor for Polyamide and Poly(amino acid) Synthesis

In polymer chemistry, the synthesis of specialty polyamides or peptide-based polymers requires precise control over monomer stoichiometry. The stable, crystalline, and high-purity nature of Benzyl N-(2-aminoethyl)carbamate hydrochloride ensures accurate molar additions, which is essential for achieving target molecular weights and reproducible material properties.

Synthesis of Linkers for Bioconjugation and Solid-Phase Synthesis

The hydrochloride salt form often provides enhanced solubility in polar solvents, including aqueous buffer systems, compared to the free base. This makes it a suitable starting point for developing water-soluble linkers used in bioconjugation or for attachment to solid supports in peptide or oligonucleotide synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Cbz-ethylenediamine hydrochloride

Dates

Last modified: 08-15-2023

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